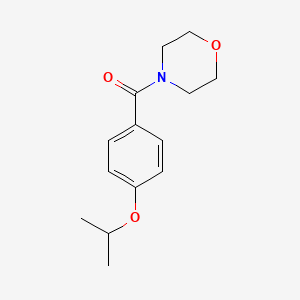

4-(4-isopropoxybenzoyl)morpholine

Description

4-(4-Isopropoxybenzoyl)morpholine is a morpholine derivative characterized by a benzoyl group substituted with an isopropoxy moiety at the para position of the aromatic ring. This compound belongs to a broader class of morpholine-based molecules, which are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. The isopropoxy group is an electron-donating substituent, which may influence solubility, metabolic stability, and intermolecular interactions compared to electron-withdrawing groups like nitro or bromo substituents in related compounds.

Properties

IUPAC Name |

morpholin-4-yl-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-11(2)18-13-5-3-12(4-6-13)14(16)15-7-9-17-10-8-15/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNSUPUHQOPZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on the Benzoyl/Morpholine Core

The substituent on the benzoyl or benzyl group significantly impacts the compound’s physicochemical and biological properties:

Key Observations :

- Electron-donating vs.

- Crystal Packing : In 4-(4-nitrobenzyl)morpholine, the nitro group participates in weak intermolecular interactions (e.g., C–H⋯O) but lacks classical hydrogen bonds, leading to distinct packing patterns . This contrasts with the isopropoxy variant, where steric effects may dominate.

- Heterocyclic Modifications : The brominated thiadiazole in introduces planar aromaticity and halogen-mediated reactivity, absent in simpler benzoyl derivatives.

Base-Mediated Nucleophilic Substitution

- 4-(4-Nitrobenzoyl)morpholine : Synthesized via nucleophilic acyl substitution, where morpholine reacts with activated nitrobenzoyl chlorides under basic conditions . Similar methods could apply to this compound by substituting nitro precursors with isopropoxy-activated benzoyl derivatives.

- 4-(4-Nitrobenzyl)morpholine: Prepared using SN2 reactions between 4-chloronitrobenzene and morpholine in polar solvents like 1-butanol .

Transition Metal-Free Approaches

Recent advancements, such as transition metal-free N-arylation of morpholine , offer scalable routes for analogs. These methods avoid metal contamination, critical for pharmaceutical applications.

Antioxidant Activity

Morpholine derivatives with electron-rich substituents, such as 1-(morpholine-4-yl-methyl)-1,2,4-triazoles, exhibit antioxidant properties due to free radical scavenging and metal chelation . The isopropoxy group’s electron-donating nature may enhance these effects compared to nitro-substituted compounds.

Agrochemical and Pharmaceutical Relevance

- Pesticide Derivatives : Compounds like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane highlight morpholine’s role in agrochemicals. The isopropoxy group’s hydrophobicity could improve soil adhesion or foliar uptake.

Stability and Reactivity

- Ozonolysis Sensitivity: 4-(4-Nitrophenyl)morpholine undergoes ozonolysis under controlled conditions , indicating that electron-deficient aromatic rings are prone to oxidative cleavage. The isopropoxy variant’s electron-rich ring may resist such degradation.

- Thermal Stability : 4-(1-Cyclopenten-1-yl)morpholine has a boiling point of 105–106°C (12 mmHg) , whereas nitro-substituted analogs decompose at lower temperatures due to nitro group instability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.